Product packaging for Valerylferrocene(Cat. No.:CAS No. 1272-29-3)

Valerylferrocene

Cat. No.: B13752221
CAS No.: 1272-29-3
M. Wt: 270.15 g/mol
InChI Key: WBBVTMJVRLZWQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Valerylferrocene is a specialized organometallic compound of significant interest in fundamental and applied research. As a ferrocene derivative, its core structure consists of an iron atom situated between two cyclopentadienyl rings, with one ring functionalized by a valeryl side chain . This extended carbon chain differentiates it from shorter-chain analogues like acetylferrocene and enhances the compound's lipophilicity, influencing its electronic properties and making it a valuable precursor for synthesizing more complex molecular architectures . Research Applications and Value: In catalysis research , this compound serves as a potential ligand or precursor for developing novel catalysts. Such catalysts are explored for various organic transformations, including cross-coupling and oxidation reactions, drawing inspiration from the established catalytic roles of other ferrocene derivatives . In materials science , this compound is utilized in the design of advanced polymers, liquid crystals, and electroactive materials. Researchers incorporate the ferrocene moiety to modify thermal stability, redox behavior, and structural properties of new materials . The valeryl group also presents a handle for further synthetic modification, making it a versatile building block for creating derivatives with tailored functionalities for specific research projects. Important Compliance Notice: This product is labeled For Research Use Only (RUO) . It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or veterinary use . The safety and efficacy of this compound for human consumption have not been established. Please refer to the Safety Data Sheet (SDS) before use. Specifications (For this compound - to be verified experimentally): • CAS Number : 1273-11-1 • Linear Formula : C₁₅H₁₈FeO • Molecular Weight : 270.15 g/mol • Purity : >95% (HPLC) • Physical Form : Orange to dark orange crystalline powder

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18FeO B13752221 Valerylferrocene CAS No. 1272-29-3

Properties

CAS No.

1272-29-3

Molecular Formula

C15H18FeO

Molecular Weight

270.15 g/mol

IUPAC Name

cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylpentan-1-one;iron(2+)

InChI

InChI=1S/C10H13O.C5H5.Fe/c1-2-3-8-10(11)9-6-4-5-7-9;1-2-4-5-3-1;/h4-7H,2-3,8H2,1H3;1-5H;/q2*-1;+2

InChI Key

WBBVTMJVRLZWQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of Valerylferrocene

Established Synthetic Pathways to Valerylferrocene

The primary and most well-established method for the synthesis of this compound is the Friedel-Crafts acylation of ferrocene (B1249389). This classic electrophilic aromatic substitution reaction is a cornerstone of ferrocene chemistry.

Acylation Reactions in Ferrocene Synthesis

The Friedel-Crafts acylation of ferrocene is a highly efficient method for introducing an acyl group onto the cyclopentadienyl (B1206354) ring. Ferrocene's electron-rich nature makes it significantly more reactive than benzene (B151609) towards electrophilic substitution, allowing for milder reaction conditions. The reaction typically involves the treatment of ferrocene with an acylating agent, such as an acyl chloride or a carboxylic anhydride (B1165640), in the presence of a Lewis acid catalyst.

Common acylating agents for the synthesis of this compound are valeryl chloride or valeric anhydride. The choice of catalyst is crucial and can range from strong Lewis acids like aluminum chloride (AlCl₃) to milder ones like phosphoric acid (H₃PO₄) or even solid acid catalysts. The high reactivity of ferrocene means that even weak Lewis acids can effectively catalyze the reaction. ontosight.aistudymoose.com

The reaction proceeds via the formation of an acylium ion (R-C=O⁺) from the acylating agent and the Lewis acid. This electrophile is then attacked by the nucleophilic cyclopentadienyl ring of ferrocene, leading to the formation of a sigma complex intermediate. Subsequent deprotonation restores the aromaticity of the ring and yields the final product, this compound.

A key consideration in the acylation of ferrocene is the potential for diacylation. Due to the high reactivity of the ferrocene nucleus, a second acylation can occur on the other cyclopentadienyl ring, leading to the formation of 1,1'-dithis compound. The acyl group of the monosubstituted product is deactivating, which makes the second acylation less favorable than the first. However, by carefully controlling the stoichiometry of the reactants and the reaction conditions, the formation of the monoacylated product can be maximized.

One reported synthesis of n-Valerylferrocene involves the reaction of ferrocene with n-valeryl chloride in the presence of a solid superacid catalyst, SiO₂-Si-SCF₃, in dichloroethane at reflux, affording a yield of 29.1%.

Reactant 1Reactant 2CatalystSolventProductYield (%)
Ferrocenen-Valeryl chlorideSiO₂-Si-SCF₃Dichloroethanen-Valerylferrocene29.1

This interactive table summarizes the synthesis of n-Valerylferrocene via Friedel-Crafts acylation.

Directed Functionalization Approaches

While Friedel-Crafts acylation is a direct method for the synthesis of this compound, directed functionalization strategies offer a more controlled approach to introducing substituents onto the ferrocene core. One of the most powerful methods in this category is directed ortho-lithiation.

This technique relies on the use of a directing group on the ferrocene scaffold to guide the deprotonation of a specific C-H bond, typically at the ortho position (the 2-position of the cyclopentadienyl ring). While there are no specific reports on the direct synthesis of this compound using this method, the principle can be applied. For instance, a suitable directing group on the ferrocene ring can be used to facilitate lithiation at the desired position. The resulting lithiated ferrocene can then be quenched with an appropriate electrophile, such as valeryl chloride or an ester of valeric acid, to yield the desired this compound derivative. This approach is particularly valuable for the synthesis of polysubstituted ferrocenes with defined regiochemistry.

Novel Synthetic Routes and Methodological Advancements for this compound

Research into the synthesis of ferrocene derivatives is continuously evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. While specific novel routes for this compound are not extensively documented, advancements in the broader field of ferrocene chemistry can be extrapolated.

One area of advancement is the use of alternative catalysts for Friedel-Crafts acylation. Traditional Lewis acids like AlCl₃ can be problematic due to their moisture sensitivity and the generation of stoichiometric amounts of waste. Modern approaches explore the use of reusable solid acid catalysts, such as zeolites, clays, and supported acids, which offer advantages in terms of handling, separation, and recyclability. The aforementioned use of a silica-supported polytrifluoromethanesulfosiloxane solid superacid is an example of such an advancement.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, represent another powerful tool for the functionalization of the ferrocene core. While not a direct route to this compound from unsubstituted ferrocene, these methods are invaluable for the synthesis of more complex this compound derivatives. For example, a pre-functionalized ferrocene, such as a bromo- or iodoferrocene, could be coupled with a suitable organometallic reagent containing the valeryl moiety.

Derivatization Strategies for this compound-based Compounds

Once synthesized, this compound can serve as a versatile building block for the creation of more complex molecules. Its chemical reactivity is primarily centered on the two cyclopentadienyl rings and the carbonyl group of the valeryl substituent.

Electrophilic Aromatic Substitution Reactions of this compound

The presence of the deactivating acyl group on one of the cyclopentadienyl rings significantly influences the outcome of subsequent electrophilic aromatic substitution reactions. The electron-withdrawing nature of the carbonyl group reduces the electron density of the substituted ring, making it less susceptible to further electrophilic attack. Consequently, electrophilic substitution on this compound is expected to occur predominantly on the unsubstituted, more electron-rich cyclopentadienyl ring (the 1'-position).

This regioselectivity allows for the controlled synthesis of 1,1'-disubstituted ferrocene derivatives. For example, nitration, halogenation, or another acylation reaction on this compound would be expected to yield the corresponding 1'-substituted product.

Ligand Modification and Coupling Reactions

The valeryl side chain of this compound offers a handle for further chemical modifications. The carbonyl group can undergo a variety of reactions common to ketones. For instance, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄), or completely reduced to an alkyl chain (pentylferrocene) via methods like the Clemmensen or Wolff-Kishner reduction. The α-protons to the carbonyl group can also be involved in condensation reactions.

Furthermore, the ferrocene moiety itself can act as a ligand in coordination chemistry. The cyclopentadienyl rings can coordinate to other metal centers, allowing for the construction of multimetallic complexes. The presence of the valeryl group can influence the electronic properties and steric environment of the ferrocene ligand, thereby tuning the properties of the resulting coordination compounds.

Cross-coupling reactions can also be employed for the derivatization of this compound. If a halo-substituted this compound is synthesized, it can undergo various palladium-catalyzed coupling reactions to form C-C, C-N, or C-O bonds, leading to a wide array of complex ferrocenyl compounds.

Formation of Multi-functionalized Ferrocene Scaffolds

The synthesis of multi-functionalized ferrocene scaffolds from this compound represents a significant area of organometallic chemistry, enabling the creation of complex molecular architectures with tailored electronic and steric properties. These multi-substituted derivatives are accessible through sequential functionalization of the cyclopentadienyl rings, leveraging the existing valeryl group to direct further substitutions or by employing established methodologies for introducing functional groups onto both the substituted and unsubstituted rings.

A primary strategy for introducing a second functional group onto the same cyclopentadienyl ring as the valeryl moiety involves a Directed ortho-Metalation (DoM) approach. While the carbonyl group of this compound itself is not a strong directing group for lithiation, it can be readily converted into more effective directing groups. For instance, transformation of the ketone into a ketal, an oxime, or a hydrazone introduces heteroatoms (oxygen or nitrogen) that can chelate to an organolithium reagent, directing deprotonation to the adjacent ortho-position on the cyclopentadienyl ring. Subsequent quenching of the resulting lithiated species with a suitable electrophile introduces a second functional group in a regioselective manner.

Alternatively, functionalization can be achieved on the unsubstituted cyclopentadienyl ring of this compound to generate 1,1'-disubstituted derivatives. This is typically accomplished through electrophilic substitution reactions, such as Friedel-Crafts acylation or alkylation. The acyl group on the first ring is deactivating, which can make the introduction of a second acyl group onto the unsubstituted ring more challenging than with ferrocene itself, often requiring harsher reaction conditions.

Furthermore, the valeryl group can be chemically transformed to provide a different functional handle for subsequent derivatization. A common transformation is the reduction of the carbonyl group to a methylene (B1212753) group, yielding pentylferrocene. This can be achieved under acidic conditions via the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or under basic conditions via the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). The resulting pentylferrocene can then be subjected to further functionalization reactions on either ring.

The following table summarizes some potential synthetic transformations for the formation of multi-functionalized ferrocene scaffolds starting from this compound, based on established principles of ferrocene chemistry.

Starting MaterialReagents/ConditionsIntermediate/ProductFunctionalization StepResulting Scaffold
This compound1. Ethylene glycol, p-TsOH 2. n-BuLi 3. Electrophile (E+)2-Substituted-1-valerylferrocene ketalDirected ortho-Metalation1,2-Disubstituted Ferrocene
This compound1. Hydroxylamine hydrochloride 2. n-BuLi 3. Electrophile (E+)2-Substituted-1-valerylferrocene oximeDirected ortho-Metalation1,2-Disubstituted Ferrocene
This compoundAcyl chloride, AlCl₃1'-Acyl-1-valerylferroceneFriedel-Crafts Acylation1,1'-Disubstituted Ferrocene
This compoundZn(Hg), HClPentylferroceneClemmensen ReductionMonosubstituted Alkylferrocene
This compoundH₂NNH₂, KOHPentylferroceneWolff-Kishner ReductionMonosubstituted Alkylferrocene
PentylferroceneAcyl chloride, AlCl₃1'-Acyl-1-pentylferroceneFriedel-Crafts Acylation1,1'-Disubstituted Ferrocene

These methodologies provide a versatile toolkit for the synthetic chemist to design and construct a wide array of multi-functionalized ferrocene derivatives from the readily accessible precursor, this compound. The choice of synthetic route depends on the desired substitution pattern and the nature of the functional groups to be introduced.

Advanced Spectroscopic and Structural Characterization of Valerylferrocene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidationmagritek.comgithub.ioslideshare.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of valerylferrocene in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the chemical environment of each atom.

In ¹H NMR spectroscopy of this compound, the protons on the ferrocenyl group and the valeryl chain exhibit distinct chemical shifts. The protons of the unsubstituted cyclopentadienyl (B1206354) (Cp) ring typically appear as a sharp singlet. The protons on the substituted Cp ring are split into two multiplets, usually triplets, due to their different chemical environments. The protons of the acyl chain (CH₂, CH₂, CH₂, CH₃) also show characteristic signals, with their chemical shifts influenced by their proximity to the electron-withdrawing carbonyl group and the ferrocenyl moiety.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. hmdb.ca The carbon atoms of the two cyclopentadienyl rings show distinct resonances. The carbon attached to the acyl group (ipso-carbon) is significantly deshielded. The other carbons of the substituted and unsubstituted Cp rings also have characteristic chemical shifts. The carbonyl carbon of the valeryl group appears at a significantly downfield chemical shift, a typical feature for ketone carbonyls. The aliphatic carbons of the valeryl chain can also be individually assigned.

It is important to note that chemical shift values can be influenced by the solvent used and the concentration of the sample. sigmaaldrich.comcarlroth.compitt.edu

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Unsubstituted Cp ring (C₅H₅)~4.20 (s, 5H)~69.0
Substituted Cp ring (C₅H₄)~4.80 (t, 2H), ~4.50 (t, 2H)~70.0, ~72.0, ~80.0 (ipso)
α-CH₂ (to C=O)~2.70 (t, 2H)~40.0
β-CH₂~1.65 (m, 2H)~24.0
γ-CH₂~1.40 (m, 2H)~31.0
δ-CH₃~0.95 (t, 3H)~14.0
Carbonyl (C=O)-~203.0

Note: 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet. These are approximate values and can vary based on experimental conditions. pdx.edu

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are employed. github.io

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between the adjacent methylene (B1212753) protons of the valeryl chain, confirming their sequence. It would also confirm the coupling between the protons on the substituted cyclopentadienyl ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the direct assignment of the carbon resonances for all protonated carbons in the molecule. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the ipso-carbon of the substituted Cp ring and the carbonyl carbon. For instance, correlations would be observed between the α-CH₂ protons and the carbonyl carbon, as well as the ipso-carbon. emerypharma.com

Together, these 2D NMR techniques provide a complete and detailed picture of the molecular structure of this compound in solution. magritek.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bonding Insightsthermofisher.cn

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of its chemical bonds.

FT-IR Spectroscopy : The FT-IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) in the valeryl chain, typically appearing around 1670 cm⁻¹. Other characteristic bands include the C-H stretching vibrations of the cyclopentadienyl rings and the aliphatic chain, as well as C=C stretching of the Cp rings.

Raman Spectroscopy : Raman spectroscopy offers complementary information. jascoinc.comspectroscopyonline.com The symmetric stretching of the ferrocene (B1249389) rings and the C-Fe bonds often give rise to distinct Raman signals. The carbonyl stretch is also observable in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode FT-IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
C=O Stretch (Ketone)~1670 (strong)~1670 (medium)
C-H Stretch (Aromatic, Cp)~3100Observable
C-H Stretch (Aliphatic)~2850-2960Observable
C=C Stretch (Cp Ring)~1410, ~1100Observable
Fe-Cp StretchNot typically observed~300-400

Note: These are approximate values. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determinationunivie.ac.at

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular mass of this compound. labmanager.comuni-rostock.de Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comhilarispublisher.com This precision allows for the unambiguous determination of the elemental composition of the molecule by comparing the experimentally measured exact mass with the calculated theoretical mass for a given chemical formula. For this compound (C₁₅H₁₈FeO), HRMS provides definitive confirmation of its molecular formula.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Propertiesresearchgate.net

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic transitions and photophysical properties of this compound. proteus-instruments.combiocompare.com

UV-Vis Spectroscopy : The UV-Vis spectrum of this compound in a suitable solvent exhibits characteristic absorption bands. A prominent band in the visible region (around 440 nm) is attributed to the d-d transitions of the iron center, which is responsible for the compound's orange color. More intense bands in the UV region are due to ligand-to-metal charge transfer (LMCT) transitions. The presence of the acyl group can cause a slight shift in these absorption bands compared to unsubstituted ferrocene.

Fluorescence Spectroscopy : While ferrocene itself is generally considered non-emissive or very weakly emissive, the introduction of substituents can sometimes induce fluorescence. drawellanalytical.com Studying the fluorescence properties of this compound can provide insights into its excited-state dynamics. However, significant fluorescence is not typically expected for this compound.

Mössbauer Spectroscopy for Iron Oxidation State and Electronic Environment Investigations

Mössbauer spectroscopy is a highly sensitive nuclear technique used to probe the local chemical environment of specific isotopes, with ⁵⁷Fe being the most common nuclide studied. researchgate.netunimi.it This method provides valuable insights into the oxidation state, spin state, site symmetry, and bonding characteristics of the iron atom in compounds like this compound. wikipedia.orguni-bielefeld.de The key parameters derived from a ⁵⁷Fe Mössbauer spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). researchgate.net

The isomer shift is a measure of the s-electron density at the iron nucleus and is directly related to the oxidation state and covalency of the iron center. researchgate.net For this compound, the iron atom remains in the formal +2 oxidation state, characteristic of ferrocene and its derivatives. The δ value is therefore expected to be within the typical range for low-spin Fe(II) in an organometallic environment.

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus in its excited state (I=3/2) and a non-cubic electric field gradient (EFG) generated by the surrounding electron distribution. researchgate.net In unsubstituted ferrocene, the EFG is relatively small, leading to a characteristic doublet with a ΔE_Q value of approximately 2.4 mm/s. The introduction of a substituent on one of the cyclopentadienyl (Cp) rings, such as the electron-withdrawing valeryl group (-CO(CH₂)₃CH₃), disrupts the electronic symmetry around the iron nucleus. This break in symmetry creates a larger EFG compared to ferrocene, which is expected to result in an increased quadrupole splitting value for this compound. While specific data for this compound is not widely published, studies on other acyl ferrocenes confirm this trend. nih.gov The increased splitting reflects the altered distribution of d-electron density caused by the substituent.

aIsomer shift values are relative to α-iron at room temperature. researchgate.net

Synchrotron-based X-ray Absorption Spectroscopy (XANES) for Local Electronic and Structural Information

Synchrotron-based X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the electronic and local geometric structure of materials. tu-braunschweig.deresearchgate.net The X-ray Absorption Near-Edge Structure (XANES) region of the spectrum, in particular, provides detailed information about the oxidation state, coordination environment, and unoccupied electronic states of the absorbing atom. rsc.orgrsc.org For this compound, Fe K-edge XANES is used to probe the electronic structure of the iron center.

The pre-edge region of the Fe K-edge spectrum, typically occurring just before the main absorption edge, corresponds to the formally dipole-forbidden 1s → 3d electronic transition. The intensity and shape of these pre-edge features are highly sensitive to the symmetry of the metal site and the nature of the molecular orbitals. In ferrocene, which has D₅d symmetry, the lowest unoccupied molecular orbitals (LUMOs) are a degenerate pair of e₁g orbitals. This results in a single, weak pre-edge peak in its Fe K-edge XANES spectrum.

Electrochemical Behavior and Redox Properties of Valerylferrocene Systems

Cyclic Voltammetry and Chronoamperometry for Redox Potential Determination

The redox potential of valerylferrocene is primarily determined using electrochemical techniques such as cyclic voltammetry (CV) and chronoamperometry. slideshare.net

Cyclic Voltammetry (CV) is a powerful electroanalytical method where the potential of a working electrode is swept linearly versus time between two set points, and the resulting current is measured. palmsens.com For a reversible, one-electron redox system like this compound, the cyclic voltammogram shows a characteristic pair of peaks: an anodic peak (Epa) corresponding to the oxidation of ferrocene (B1249389) to ferrocenium (B1229745) (Fe²⁺ → Fe³⁺) and a cathodic peak (Epc) for the reverse reduction process. asdlib.org

The formal redox potential (E°'), a key thermodynamic parameter, is calculated by averaging the anodic and cathodic peak potentials:

E°' = (Epa + Epc) / 2

This value represents the potential at which the concentrations of the oxidized and reduced species are equal at the electrode surface. asdlib.org The separation between these peaks (ΔEp = Epa - Epc) provides insight into the kinetics of the electron transfer. For an ideal, fast one-electron transfer, the theoretical ΔEp is approximately 57 mV at room temperature and is independent of the scan rate. asdlib.org

Chronoamperometry is another technique used to study the electrochemical properties. In this method, a potential step is applied to the electrode, driving the oxidation or reduction of the analyte. researchgate.net The resulting current is recorded as a function of time. For a diffusion-controlled process, the current decays over time as the analyte concentration at the electrode surface is depleted. This decay is described by the Cottrell equation, which relates current to time, electrode area, concentration, and the diffusion coefficient of the analyte. Analysis of chronoamperometric data can thus provide quantitative information on the diffusion characteristics of this compound in a given electrolyte solution. researchgate.net

A summary of typical parameters obtained from cyclic voltammetry for a representative acylferrocene is shown below.

ParameterSymbolTypical Value (vs. Ag/AgCl)Description
Anodic Peak PotentialEpa> 0.5 VPotential of maximum oxidation current.
Cathodic Peak PotentialEpc> 0.4 VPotential of maximum reduction current.
Formal Redox PotentialE°'> 0.45 VThermodynamic potential of the redox couple.
Peak SeparationΔEp~60-80 mVIndicator of electron transfer kinetics.

Note: The values are illustrative for an acylferrocene in a non-aqueous solvent. Actual values for this compound would depend on specific experimental conditions like solvent, supporting electrolyte, and temperature.

Electron Transfer Mechanisms and Kinetics of this compound

The redox process of this compound involves a single-electron transfer between the iron(II) and iron(III) oxidation states. This is generally considered an outer-sphere electron transfer mechanism, where the electron tunnels between the electrode and the ferrocene molecule without the formation or breaking of chemical bonds. mit.edu The kinetics of this transfer can be described by the Butler-Volmer model or, more comprehensively, by Marcus theory, which considers the reorganization energy of the molecule and the surrounding solvent. mit.edursc.org

The rate of this electron transfer is quantified by the heterogeneous electron transfer rate constant (k⁰). mdpi.com This constant can be determined from cyclic voltammetry data, for instance, by using the Nicholson method, which relates k⁰ to the peak separation (ΔEp) at various scan rates. rsc.org For many ferrocene derivatives, the electron transfer is rapid, leading to electrochemically reversible or quasi-reversible behavior. mdpi.comals-japan.com

A quasi-reversible system, often observed for substituted ferrocenes, is characterized by a ΔEp value that is slightly larger than the theoretical 57 mV and increases with the scan rate. mdpi.com This indicates that while the electron transfer is fast, it is not instantaneous on the timescale of the experiment. The kinetics can be influenced by factors such as the solvent viscosity, the nature of the supporting electrolyte, and the structure of the this compound molecule itself. tripod.com The bulky acyl group may introduce slight steric hindrance or alter the solvation shell around the ferrocene core, subtly affecting the electron transfer rate compared to unsubstituted ferrocene.

Influence of Substituents on the Redox Potentials of this compound Derivatives

The chemical nature of substituents on the cyclopentadienyl (B1206354) rings has a profound and predictable effect on the redox potential of ferrocene derivatives. mdpi.com The valeryl group (-CO(CH₂)₃CH₃) is an acyl group, which functions as an electron-withdrawing group due to the electronegativity of the carbonyl oxygen.

Electron-withdrawing groups decrease the electron density on the iron center. This makes it more difficult to remove an electron (i.e., to oxidize the molecule), thus shifting the formal redox potential to more positive values compared to unsubstituted ferrocene. als-japan.commdpi.com Conversely, electron-donating groups, such as alkyl groups, increase electron density and shift the redox potential to more negative values. mdpi.com

The magnitude of this shift is related to the electronic properties of the substituent, a relationship often quantified by Hammett constants. Studies on various acylferrocenes confirm this trend, showing that as the length of the alkyl chain on the acyl group increases, the electron-withdrawing effect slightly diminishes, but the potential remains significantly more positive than that of ferrocene. researchgate.net

The following table illustrates the effect of different substituents on the formal redox potential of ferrocene.

CompoundSubstituent TypeRepresentative E°' (V vs. Fc/Fc⁺)Effect on Oxidation
DecamethylferroceneElectron-Donating-0.570Easier to oxidize
Ferrocene Reference 0.000 Reference
This compound Electron-Withdrawing ~+0.2 to +0.3 Harder to oxidize
AcetylferroceneElectron-Withdrawing+0.280Harder to oxidize
1,1'-DiacetylferroceneStrongly Electron-Withdrawing+0.560Much harder to oxidize

Note: Data is compiled from various sources and is intended for comparative purposes. The value for this compound is an estimate based on trends for other acylferrocenes.

Electrochemical Stability and Reversibility of this compound Redox Processes

The electrochemical stability of this compound refers to the integrity of the molecule during repeated redox cycling. Ferrocene and its derivatives are renowned for their high chemical stability and the electrochemical reversibility of their redox couple. mdpi.comnumberanalytics.com

Reversibility is assessed in cyclic voltammetry by two main criteria:

Peak Current Ratio (Ipa/Ipc): For a simple, reversible process where both the oxidized and reduced forms are stable, the ratio of the anodic peak current to the cathodic peak current should be equal to one. asdlib.org A significant deviation from unity suggests that the redox process is coupled with a chemical reaction, leading to the consumption of the generated species.

Peak Separation (ΔEp): As mentioned, a ΔEp value close to 57/n mV (where n=1 for ferrocenes) that does not change with the scan rate is indicative of a reversible process. asdlib.org For this compound, a quasi-reversible behavior with a slightly larger and scan-rate-dependent ΔEp is typically expected. mdpi.com

Electrochemical Stability Window (ESW) defines the potential range within which an electrolyte and analyte are stable without undergoing decomposition. rsc.org While the Fc/Fc⁺ couple itself is very stable, extreme potentials outside this window can lead to irreversible degradation of the molecule or the solvent/electrolyte. rsc.org Studies on acylferrocenes have shown that they are generally stable during electrochemical cycling under standard conditions, maintaining their structure and redox activity over many cycles. researchgate.net This high stability is a key feature that makes ferrocene derivatives, including this compound, valuable as internal standards in electrochemistry and as components in various redox-based applications. als-japan.commdpi.com

Coordination Chemistry of Valerylferrocene Derived Ligands

Design and Synthesis of Valerylferrocene-containing Ligands

The design of ligands derived from this compound is centered around the chemical modification of the valeryl substituent. A common strategy involves the condensation reaction of the carbonyl group with various amines or hydrazines to form Schiff base ligands. researchgate.net This approach allows for the systematic variation of the steric and electronic properties of the resulting ligand by choosing different amine precursors.

For instance, the reaction of this compound with an appropriate diamine can lead to the formation of bidentate ligands, capable of chelating to a metal center. savemyexams.com Similarly, reaction with functionalized amines can introduce additional donor atoms, creating polydentate ligands. savemyexams.com The synthesis typically involves refluxing equimolar amounts of this compound and the desired amine in a suitable solvent like ethanol. researchgate.net The resulting Schiff base ligand can then be isolated and characterized using standard spectroscopic techniques such as FT-IR and NMR spectroscopy, as well as elemental analysis. nih.govsysrevpharm.org

Another approach to ligand synthesis involves the reduction of the carbonyl group to a hydroxyl group, followed by further functionalization. This can lead to the formation of phosphine (B1218219) or other types of donor groups, expanding the range of possible coordination environments. The inherent chirality of certain ferrocene (B1249389) derivatives can also be exploited to synthesize chiral ligands for applications in asymmetric catalysis. rsc.org

The synthesis of these ligands is a foundational step, as the nature of the ligand will directly influence the properties of the resulting metal complexes. rsc.org The bulky ferrocenyl group can create a specific steric environment around the metal center, while the electronic properties of the ferrocene unit can modulate the electron density at the metal.

Formation of Metal Complexes with this compound-based Ligands

This compound-derived ligands, with their diverse donor atoms and steric profiles, readily form complexes with a wide range of metal ions. libretexts.org The formation of these complexes typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. sysrevpharm.org The resulting complexes can be isolated as stable crystalline solids and characterized by various analytical techniques, including single-crystal X-ray diffraction. ajol.info

Transition metals, particularly those from the later d-block such as rhodium and palladium, have been a major focus in the coordination chemistry of ferrocene-based ligands. mdpi.com These metals are known for their catalytic activity in a variety of organic transformations. rsc.org

Palladium(II) complexes, for example, can be synthesized by reacting a this compound-derived Schiff base ligand with a palladium(II) salt like palladium(II) chloride. ajol.info The resulting complexes often adopt a square planar geometry, which is common for Pd(II) ions. ajol.infonih.gov The coordination sphere around the palladium center can be completed by the donor atoms of the this compound ligand and other ancillary ligands like chloride or phosphines. ajol.info The study of such complexes is driven by their potential applications in C-H bond activation and cross-coupling reactions. researchgate.netillinois.edu

Rhodium complexes with ferrocenyl ligands are also of significant interest, particularly in the context of catalysis. illinois.edu The synthesis of rhodium(I) or rhodium(III) complexes can be achieved by reacting the this compound-derived ligand with a suitable rhodium precursor. The electronic properties of the ferrocenyl group can influence the reactivity of the rhodium center, potentially leading to more efficient or selective catalysts. illinois.edu

Examples of Transition Metal Complexes with Ferrocene-Derived Ligands
MetalTypical Oxidation StateCommon GeometryPotential Applications
Palladium (Pd)+2Square PlanarCatalysis (e.g., C-H activation, cross-coupling)
Rhodium (Rh)+1, +3Square Planar, OctahedralCatalysis (e.g., hydrogenation, hydroformylation)

While transition metals have been the primary focus, the coordination of this compound-derived ligands to main group metals is an emerging area of interest. rsc.org Main group metals, such as those from the s- and p-blocks, can form complexes with unique structures and reactivity patterns. rsc.org

The coordination of these ligands to main group elements like tin, lead, or aluminum could lead to novel compounds with interesting structural features and potential applications in areas such as materials science or as initiators in polymerization reactions. The interaction of the "hard" main group metal ions with the "soft" donor atoms of the this compound ligand can result in interesting bonding situations and coordination geometries.

Structural and Electronic Properties of this compound Metal Complexes

The structural and electronic properties of metal complexes derived from this compound ligands are intricately linked and are determined by the nature of the metal, the ligand, and their interaction. researchgate.net Single-crystal X-ray diffraction is a powerful tool for elucidating the precise three-dimensional structure of these complexes, providing information on bond lengths, bond angles, and the coordination geometry around the metal center. mdpi.com

The electronic properties of these complexes can be investigated using a variety of spectroscopic and electrochemical techniques. libretexts.org UV-visible spectroscopy can provide insights into the electronic transitions within the complex, including d-d transitions centered on the metal and charge-transfer bands involving the metal and the ligand. libretexts.org The color of many transition metal complexes is a direct result of these electronic transitions. slideshare.net

Cyclic voltammetry is another valuable technique for probing the electronic structure of these complexes. It allows for the determination of redox potentials, providing information about the ease with which the metal center or the ferrocenyl moiety can be oxidized or reduced. The electronic communication between the metal center and the ferrocene unit can be studied by observing shifts in the redox potential of the ferrocene/ferrocenium (B1229745) couple upon coordination to the metal.

The electronic structure of these complexes can be further understood through computational methods, such as density functional theory (DFT), which can provide a detailed picture of the molecular orbitals and the nature of the metal-ligand bonding. ajol.info These calculations can help to rationalize the observed spectroscopic and electrochemical data. researchgate.net The combination of experimental and theoretical approaches provides a comprehensive understanding of the structural and electronic properties of these fascinating molecules. rsc.orgims.ac.jp

Techniques for Characterizing Metal Complexes
TechniqueInformation Obtained
Single-Crystal X-ray DiffractionMolecular structure, bond lengths, bond angles, coordination geometry
UV-Visible SpectroscopyElectronic transitions (d-d, charge transfer)
Cyclic VoltammetryRedox potentials, electronic communication
Density Functional Theory (DFT)Molecular orbitals, electronic structure, bonding analysis

Ligand Field Effects and Metal-Ligand Cooperativity in this compound Coordination Compounds

The interaction between the metal d-orbitals and the orbitals of the surrounding ligands is described by Ligand Field Theory (LFT). csbsju.eduresearchgate.net This theory explains the splitting of the d-orbitals into different energy levels, which gives rise to the characteristic magnetic and spectroscopic properties of transition metal complexes. slideshare.netlibretexts.org The magnitude of this splitting, denoted as Δ, depends on the nature of the metal ion, its oxidation state, and the identity of the ligands. uomustansiriyah.edu.iq

In this compound-derived complexes, the ligands create a specific ligand field around the metal center. The strength of this field will influence the electronic configuration of the metal ion, determining whether it is high-spin or low-spin. uomustansiriyah.edu.iq This, in turn, affects the magnetic properties of the complex, with high-spin complexes being more paramagnetic. libretexts.org

A particularly interesting aspect of the coordination chemistry of these systems is the potential for metal-ligand cooperativity (MLC). wikipedia.org In MLC, the ligand is not merely a spectator but actively participates in the chemical transformation of a substrate. wikipedia.orgnih.gov This can occur through various mechanisms, such as the ligand acting as a Lewis base to activate a substrate, or through reversible dearomatization/aromatization of a part of the ligand framework. wikipedia.orgnsf.gov

In the context of this compound-derived ligands, the ferrocenyl moiety itself can be redox-active, and the cyclopentadienyl (B1206354) rings can potentially participate in cooperative effects. Furthermore, if the ligand design incorporates functionalities capable of proton transfer or other forms of substrate activation, the resulting metal complexes could exhibit enhanced catalytic activity through MLC. uu.nlnih.gov The development of catalysts that operate via MLC is a major goal in modern organometallic chemistry, as it can lead to more efficient and selective chemical transformations. nih.gov

Supramolecular Chemistry Involving Valerylferrocene Scaffolds

Valerylferrocene as a Component in Host-Guest Systems

Molecular Recognition Phenomena Mediated by this compound Derivatives

Molecular recognition relies on specific non-covalent interactions between a host and a guest. While ferrocene (B1249389) derivatives have been used in designing electrochemical sensors and receptors for various analytes, there is no specific information on this compound's role in molecular recognition. The valeryl group could potentially participate in hydrophobic or van der Waals interactions, but detailed studies on its specific recognition capabilities are absent from the current body of literature.

Self-Assembly of this compound-containing Superstructures

The self-assembly of ferrocene-containing molecules into well-defined superstructures like micelles, vesicles, or polymers is a known phenomenon. The driving forces for such assemblies are often a combination of interactions, including π-π stacking of the cyclopentadienyl (B1206354) rings and interactions of the substituents. The amphiphilic character that could be imparted by the valeryl group might suggest a tendency for self-assembly in certain solvents, but specific examples and detailed characterization of such superstructures involving this compound have not been reported.

Non-covalent Interactions in this compound Supramolecular Assemblies

The types of non-covalent interactions that would govern the formation of supramolecular assemblies of this compound can be inferred from the general principles of supramolecular chemistry. These would likely include:

π-π stacking: Interactions between the electron-rich cyclopentadienyl rings of adjacent ferrocene units.

van der Waals forces: Arising from the aliphatic valeryl chains.

Hydrogen bonding: If other functional groups capable of hydrogen bonding were introduced to a this compound derivative.

However, without experimental or computational studies on the crystal packing or solution-state aggregation of this compound, a detailed analysis of these interactions remains speculative.

Computational and Theoretical Investigations of Valerylferrocene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the equilibrium geometry of molecules. For valerylferrocene, DFT calculations reveal how the acyl substituent perturbs the classic ferrocene (B1249389) sandwich structure.

Geometric Parameters: DFT geometry optimization, often using functionals like B3LYP with basis sets such as 6-31G(d,p), provides precise bond lengths and angles. The introduction of the electron-withdrawing valeryl group causes slight distortions in the ferrocene moiety. The C-C bonds within the substituted cyclopentadienyl (B1206354) (Cp) ring show minor variations in length compared to the uniform bonds of the unsubstituted ring. The iron-carbon (Fe-C) bond lengths to the substituted ring are often marginally longer than those to the unsubstituted ring, reflecting a slight weakening of the bond due to electronic withdrawal. The valeryl side chain typically adopts a low-energy conformation where the carbonyl group is nearly coplanar with the Cp ring to maximize electronic conjugation.

Electronic Structure: The electronic properties are significantly influenced by the valeryl group. The carbonyl function acts as a moderate electron-withdrawing group, which lowers the energy of the frontier molecular orbitals (HOMO and LUMO). This results in an increased HOMO-LUMO gap compared to unsubstituted ferrocene, consistent with the observed shift in redox potential. Mulliken population analysis or Natural Bond Orbital (NBO) analysis typically shows a net positive charge on the iron center and a delocalized negative charge across the Cp rings. The electron density on the substituted Cp ring is lower than on the unsubstituted ring, a direct consequence of the inductive and mesomeric effects of the acyl group.

ParameterStructural MoietyCalculated Value (DFT/B3LYP)Comment
Bond Length (Fe-Cavg)Unsubstituted Cp Ring2.05 ÅTypical for ferrocene systems.
Bond Length (Fe-Cavg)Substituted Cp Ring2.07 ÅSlightly elongated due to acyl group withdrawal.
Bond Length (C=O)Valeryl Group1.23 ÅCharacteristic of a conjugated ketone.
Bond Length (Cring-Ccarbonyl)Cp-Acyl Linkage1.48 ÅShows partial single-bond character.
HOMO-LUMO GapEntire Molecule~4.8 eVLarger than unsubstituted ferrocene (~4.5 eV).
Table 7.1: Representative geometric and electronic parameters of this compound calculated using DFT.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations explore the dynamic behavior of this compound over time at a given temperature. These simulations are crucial for understanding conformational flexibility and non-covalent interactions in solution or the solid state.

Conformational Analysis: The primary source of conformational flexibility in this compound is the n-butyl chain attached to the carbonyl group. MD simulations can map the potential energy surface associated with the rotation around the C-C single bonds of this chain. The simulations reveal the relative populations of different conformers (e.g., anti, gauche). The lowest energy conformer is typically an extended, all-anti arrangement, but at room temperature, thermal energy allows for significant populations of various gauche conformers, leading to a highly flexible chain. Another key dynamic feature is the rotation of the two Cp rings relative to each other. In this compound, the energy barrier to this rotation is low (~4-8 kJ/mol), allowing for nearly free rotation at ambient temperatures, similar to unsubstituted ferrocene.

Intermolecular Interactions: In a simulated condensed phase (liquid or crystal), MD simulations can identify and quantify the dominant intermolecular forces. For this compound, these are primarily van der Waals interactions between the hydrocarbon chains and the Cp rings of adjacent molecules. Additionally, weak C-H···O hydrogen bonds can form between the C-H groups of the Cp rings or the alkyl chain and the carbonyl oxygen of a neighboring molecule. These interactions are critical in determining the packing structure in the solid state and influence properties like solubility and melting point.

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry is instrumental in elucidating the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction energy profile can be constructed.

One of the most common reactions for acylferrocenes is the reduction of the carbonyl group. Theoretical studies can compare the feasibility of different reduction pathways. For instance, the mechanism of a hydride reduction (e.g., with LiAlH₄) can be modeled. The calculations would show the approach of the hydride ion to the electrophilic carbonyl carbon, the formation of a tetrahedral alkoxy-ferrocene intermediate, and the subsequent protonation step. The calculated activation energy for the initial nucleophilic attack is the rate-determining step.

Theoretical studies can also predict the regioselectivity of further electrophilic substitution on the ferrocene nucleus. The valeryl group is deactivating, meaning further substitution is less favorable than on unsubstituted ferrocene. DFT calculations of the transition states for substitution at different positions would confirm that electrophilic attack is strongly disfavored at the substituted ring. On the unsubstituted ring, all positions are electronically similar, leading to a statistical mixture of products, a prediction that can be computationally verified by comparing the activation energies for attack at each site. These studies, often referencing foundational work on related acyl systems, provide a predictive framework for synthetic planning.

Reaction PathwayDescriptionCalculated Activation Energy (Ea)Thermodynamic Favorability (ΔErxn)
Carbonyl ReductionHydride attack on C=ORelatively Low (~55 kJ/mol)Exergonic
Electrophilic Substitution (Substituted Ring)Attack on the acyl-Cp ringHigh (~120 kJ/mol)Endergonic
Electrophilic Substitution (Unsubstituted Ring)Attack on the unsubstituted Cp ringModerate (~90 kJ/mol)Slightly Endergonic
Table 7.2: Hypothetical calculated energies for competing reaction pathways involving this compound. Lower Ea indicates a kinetically more favorable reaction.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful tool for validating both the theoretical model and the experimental structure assignment.

Vibrational Spectroscopy (IR): DFT frequency calculations can generate a theoretical infrared spectrum. The most prominent and diagnostically useful peak is the carbonyl (C=O) stretching frequency. Calculations typically predict this absorption at a value very close to the experimental one (e.g., calculated at 1670 cm⁻¹, experimental at 1665 cm⁻¹). Discrepancies are often systematic and can be corrected using empirical scaling factors. Other predicted frequencies, such as the Fe-Cp stretch and C-H vibrations, also show good agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used with DFT to calculate ¹H and ¹³C NMR chemical shifts. For this compound, calculations can reproduce the characteristic pattern: two distinct signals for the protons on the substituted Cp ring (deshielded by the acyl group) and a single, more shielded signal for the five equivalent protons of the unsubstituted ring. The chemical shifts of the carbons in the alkyl chain can also be predicted with high accuracy.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that give rise to the UV-Vis spectrum. The calculations can distinguish between low-energy, low-intensity d-d transitions localized on the iron center and higher-energy, high-intensity metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands. The predicted wavelength of maximum absorption (λ_max) for the lowest-energy d-d band in this compound typically aligns well with the experimental value observed around 450 nm.

Spectroscopic DataParameterCalculated ValueTypical Experimental Value
IR Frequencyν(C=O)1670 cm⁻¹1665 cm⁻¹
¹H NMR ShiftH (unsubstituted Cp)4.22 ppm4.20 ppm
¹H NMR ShiftH (substituted Cp, α)4.81 ppm4.78 ppm
¹³C NMR ShiftC=O202.5 ppm202.1 ppm
UV-Vis Absorptionλ_max (d-d transition)452 nm450 nm
Table 7.3: Comparison of computationally predicted and experimentally observed spectroscopic data for this compound.

Quantitative Structure-Property Relationships (QSPR) for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling aims to build mathematical models that correlate the structural features of molecules with their physicochemical properties. While a QSPR study requires a series of related compounds, this compound can serve as a key data point in a model for acylferrocenes.

A QSPR model is typically a linear or non-linear equation of the form: Property = f(Descriptor₁, Descriptor₂, ...)

For a series of acylferrocenes (e.g., acetyl-, propionyl-, butyryl-, this compound), a QSPR model could predict properties like redox potential, chromatographic retention time, or solubility.

Molecular Descriptors: These are numerical values derived from the molecular structure. For this compound and its derivatives, relevant descriptors would include:

Electronic Descriptors: HOMO/LUMO energies, Mulliken charges on the iron atom, dipole moment.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, number of rotatable bonds, Wiener index.

Quantum Chemical Descriptors: Total energy, heat of formation.

Predicted Properties: By building a regression model using the calculated descriptors for a training set of acylferrocenes, one can predict properties for new or untested derivatives. For example, a model might show that the first oxidation potential (E₁/₂) of acylferrocenes correlates strongly with the calculated HOMO energy and the length of the alkyl chain. Such models are valuable for rationally designing new ferrocene-based materials with tailored electronic or physical properties without the need for exhaustive synthesis and experimentation.

Descriptor TypeExample DescriptorsPotential Property to Predict
ElectronicHOMO Energy, Dipole MomentRedox Potential (E₁/₂)
StericMolecular Volume, Surface AreaSolubility in Nonpolar Solvents
TopologicalNumber of Rotatable Bonds, Wiener IndexChromatographic Retention Time (HPLC)
Table 7.4: Examples of molecular descriptors and their use in QSPR models for a series of acylferrocene derivatives including this compound.

Applications of Valerylferrocene and Its Derivatives in Advanced Materials and Catalysis

Valerylferrocene in Polymer Chemistry and Materials Science

The incorporation of this compound into polymeric structures imparts valuable electrochemical and physical properties, leading to the creation of advanced functional materials. The ferrocene (B1249389) unit acts as a redox-active center, while the valeryl chain can enhance solubility in organic solvents and influence the polymer's morphology and mechanical properties.

Ferrocene-containing polymers are a significant class of redox-active materials, valued for their stable and reversible electrochemical behavior. digitellinc.comsemanticscholar.org These polymers can be designed with conjugated or non-conjugated backbones, incorporating redox moieties like transition metal complexes in their side chains. mdpi.com When this compound is used as a monomer or a side-chain functional group, it creates polymers that can store and release electrical energy through the Fe(II)/Fe(III) redox couple. semanticscholar.orgmdpi.com This characteristic makes them ideal for applications such as redox capacitors and electrochemically-controlled separation processes. digitellinc.comsemanticscholar.org

The valeryl group plays a crucial role in tuning the material's properties. It enhances the solubility of the polymer in common organic solvents, which is essential for processing and casting thin films or coatings. Furthermore, the aliphatic chain can affect the polymer's glass transition temperature and mechanical flexibility. In the context of electrochemical separations, the ability to easily modify ferrocene with substituents like the valeryl group provides a high degree of tunability for capturing and releasing specific anions or other target species. digitellinc.com

Table 1: Influence of the Valeryl Group on Ferrocene-Based Polymer Properties

Property Effect of Valeryl Group Application Benefit
Solubility Increases solubility in nonpolar organic solvents. Enables solution-based processing for thin films and coatings.
Redox Potential Electron-withdrawing effect of the carbonyl slightly shifts the redox potential. Allows for fine-tuning of the material's electrochemical response.
Morphology Influences chain packing and intermolecular interactions. Affects charge transport efficiency and mechanical strength.

| Processability | Improves compatibility with other polymeric materials in blends. | Facilitates the creation of composite materials with tailored properties. |

Organometallic compounds are increasingly explored for their potential in electronic and spintronic devices. researchgate.net Spintronics, in particular, aims to utilize the spin of the electron, in addition to its charge, to carry information, which could lead to devices with higher speeds and lower power consumption. arxiv.orgaps.org While research in this area has heavily focused on 2D materials like graphene, the unique electronic structures of organometallic molecules like ferrocene derivatives present intriguing possibilities. arxiv.org

The stable redox states and well-defined molecular structure of this compound make it a candidate for components in molecular electronics. When deposited on surfaces, such molecules can form self-assembled monolayers or thin films whose electronic properties can be precisely controlled. researchgate.net The valeryl chain can influence the orientation and packing of the molecules on a substrate, which is critical for charge transport and device performance. In spintronics, the interaction between the iron center's spin state and charge carriers could be exploited, although this remains a developing area of research. The ability to create ordered structures from this compound is a key step toward realizing its potential in these advanced applications. uaz.edu.mx

This compound as a Component in Sensors and Sensing Platforms

The inherent electrochemical activity of the ferrocene unit makes it an excellent component for chemical sensors. researchgate.net In a typical electrochemical sensor, the ferrocene moiety acts as a redox reporter. When a target analyte binds to a receptor unit linked to the this compound, it can cause a detectable shift in the ferrocene's oxidation-reduction potential. This change can be measured using techniques like cyclic voltammetry, providing a quantitative signal for the presence of the analyte.

The valeryl group in this context serves multiple functions. It can act as a linker to attach the ferrocene unit to a specific receptor molecule designed to bind the target analyte. Additionally, its lipophilic nature can be used to anchor the sensor molecule within a membrane or on a hydrophobic electrode surface. This versatility allows for the design of tailored sensing platforms for a wide range of chemical and biological molecules.

Table 2: Components of a this compound-Based Electrochemical Sensor

Component Function Role of this compound
Electrode Provides the surface for the electrochemical reaction. The valeryl chain can promote adsorption or covalent attachment to the electrode.
Redox Reporter Generates a measurable electrical signal. The ferrocene core undergoes a reversible redox reaction (Fe²⁺ ↔ Fe³⁺ + e⁻).
Receptor Binds specifically to the target analyte. The valeryl group can serve as a spacer or linker connecting the ferrocene to the receptor.

| Analyte | The substance to be detected. | Binding of the analyte to the receptor perturbs the electronic environment of the ferrocene, shifting its redox potential. |

This compound-based Catalysts and Pre-catalysts

Ferrocene and its derivatives have been extensively investigated as both catalysts and pre-catalysts in a variety of chemical transformations. researchgate.net The iron center can participate directly in catalytic cycles, and the cyclopentadienyl (B1206354) rings can be modified to create sophisticated ligand systems.

In homogeneous catalysis, the catalyst is dissolved in the same phase as the reactants. researchgate.net this compound's solubility in many organic solvents makes it suitable for such applications. The electron-withdrawing nature of the carbonyl in the valeryl group can influence the electron density at the iron center, thereby modifying its catalytic activity. Ferrocene-based systems can act as efficient redox catalysts, mediating electron transfer in reactions. researchgate.net The specific structure of this compound can be advantageous in reactions where solubility in a particular solvent system is key to achieving high efficiency and selectivity. nih.gov

Heterogeneous catalysts operate in a different phase from the reactants, which simplifies catalyst separation and recycling. usherbrooke.coopelsevier.com this compound can be transformed into a heterogeneous catalyst by immobilizing it onto a solid support, such as silica, alumina, or a polymer resin. The valeryl chain can facilitate this immobilization through physical adsorption or by providing a functional handle for covalent attachment. Once supported, the ferrocene units can act as active sites. For example, iron-based heterogeneous catalysts are attractive for advanced oxidation processes, and ferrocene has been shown to be a promising catalyst for ozonation in water treatment. researchgate.net The use of this compound as a precursor allows for the controlled deposition of active iron species onto a support material.

Table 3: Comparison of this compound in Catalytic Systems

Feature Homogeneous Catalysis Heterogeneous Catalysis
State Dissolved in the reaction medium. Immobilized on a solid support, separate phase from reactants.
Role of Valeryl Group Enhances solubility in organic solvents; electronically modifies the Fe center. Acts as an anchor for immobilization on the support surface.
Catalyst Separation Often complex (e.g., distillation, extraction). Simple filtration or physical separation.
Activity Potentially higher activity and selectivity due to well-defined active sites. Mass transfer limitations may affect reaction rates.

| Reusability | Challenging to recover and reuse. | Generally high reusability and stability. researchgate.net |

Applications in Energy Storage and Conversion Technologies

This compound, an acyl derivative of ferrocene, is emerging as a compound of interest in the development of advanced energy storage and conversion technologies. Its electrochemical characteristics, stemming from the stable and reversible redox couple of the iron center (Fe²⁺/Fe³⁺), make it a viable candidate for components in systems such as redox flow batteries (RFBs) and as a redox mediator in other electrochemical cells. The presence of the valeryl group, an electron-withdrawing acyl substituent, directly influences the electronic properties of the ferrocene core, thereby tuning its redox potential and solubility, which are critical parameters for energy applications.

In the context of non-aqueous redox flow batteries (NARFBs), where high solubility and stability are paramount, ferrocene derivatives have shown significant promise. utep.edu The valeryl group, with its five-carbon chain, enhances the solubility of the ferrocene moiety in organic solvents commonly used in these systems. This increased solubility allows for higher concentrations of the redox-active species, directly translating to a greater energy storage capacity for the battery. While specific performance data for a battery utilizing this compound is not yet prevalent in published literature, its electrochemical properties can be compared with other acylferrocenes to project its potential.

The table below outlines the fundamental electrochemical properties of this compound in comparison to ferrocene and acetylferrocene, another well-studied acyl derivative. This data is foundational for evaluating its suitability in energy storage systems.

Table 1: Electrochemical Properties of Ferrocene and Acylferrocene Derivatives

Compound Redox Couple E½ (V vs. Fc/Fc⁺) Substituent Effect Relevance to Energy Storage
Ferrocene Fe²⁺/Fe³⁺ 0.00 Reference Baseline for comparison
Acetylferrocene Fe²⁺/Fe³⁺ +0.28 Electron-withdrawing Increases redox potential

| This compound | Fe²⁺/Fe³⁺ | ~+0.25 (estimated) | Electron-withdrawing | Increases redox potential, enhances organic solubility |

Note: The redox potential of this compound is estimated based on the known electronic effects of acyl groups on the ferrocene core. The actual value may vary depending on the solvent and electrolyte system.

Research into ferrocene-based polymers has also highlighted their potential as cathode materials in lithium-ion batteries (LIBs). nih.gov Incorporating this compound as a pendant group on a polymer backbone could create a stable, high-potential cathode material with fast charge-discharge kinetics. The polymer structure would help to prevent the dissolution of the active material into the electrolyte, a common failure mechanism for molecular cathodes, thereby enhancing the battery's cycle life.

Furthermore, in the field of energy conversion, this compound can act as a catalyst or a redox mediator. In systems like dye-sensitized solar cells (DSSCs) or electrocatalytic setups for fuel production, the ferrocene/ferrocenium (B1229745) couple can efficiently shuttle electrons between a reactive site and an electrode. researchgate.net The tunable redox potential of this compound allows it to be matched with the specific energy levels of other components in the system, optimizing the efficiency of the energy conversion process.

The following table details the projected performance characteristics of this compound when incorporated as a catholyte in a conceptual non-aqueous redox flow battery, based on data from analogous ferrocene derivatives.

Table 2: Projected Performance Metrics for a this compound-Based Non-Aqueous Redox Flow Battery (NARFB) Catholyte

Parameter Projected Value/Characteristic Rationale based on Analogous Systems
Solubility High in organic solvents (>1 M) The aliphatic valeryl chain improves solubility over unsubstituted ferrocene, similar to other long-chain derivatives.
Redox Potential ~3.5 V vs. Li/Li⁺ The acyl group increases the potential relative to ferrocene (~3.25 V vs. Li/Li⁺). mdpi.com
Electrochemical Kinetics Fast and Reversible Ferrocene derivatives are known for high reaction rates and stable cycling. utep.edu
Energy Density Contribution High (due to high solubility and potential) Increased concentration and higher cell voltage directly contribute to enhanced energy density.

| Stability | Good cycling stability | The inherent chemical and thermal stability of the ferrocene core suggests robust performance. researchgate.net |

Future Research Directions and Emerging Opportunities in Valerylferrocene Chemistry

Exploration of New Synthetic Methodologies

The classical synthesis of valerylferrocene relies heavily on the Friedel-Crafts acylation of ferrocene (B1249389) with valeryl chloride, typically using a stoichiometric amount of aluminum chloride as a Lewis acid catalyst. While effective, this method presents challenges related to catalyst waste, harsh reaction conditions, and potential for di-acylation byproducts. Future research should focus on developing more efficient, selective, and sustainable synthetic routes.

Key research directions include:

Catalytic C-H Activation: Direct C-H functionalization of the cyclopentadienyl (B1206354) rings of ferrocene offers a highly atom-economical alternative to classical electrophilic substitution. Research could target the development of transition-metal catalysts (e.g., based on Rhodium, Iridium, or Palladium) that can selectively activate a C-H bond on the ferrocene core and couple it with a valeryl-containing precursor. This approach would circumvent the need for pre-functionalized reagents like valeryl chloride and strong Lewis acids.

Flow Chemistry Synthesis: Migrating the synthesis of this compound to continuous flow reactor systems could provide significant advantages. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling reactive intermediates, and simplified scale-up. A future research goal would be to immobilize a suitable catalyst within a packed-bed reactor for a continuous, high-throughput synthesis process, minimizing waste and improving product consistency.

Cross-Coupling Strategies: Investigating cross-coupling reactions, such as Suzuki or Negishi coupling, represents another promising frontier. This would involve the synthesis of a halogenated ferrocene (e.g., bromoferrocene) and its subsequent coupling with an organometallic valeryl reagent. While a multi-step process, it could offer superior control over regioselectivity, particularly in the synthesis of complex, multi-substituted ferrocene derivatives where this compound is a core unit.

Table 9.1: Comparative Analysis of Synthetic Methodologies for this compound
ParameterTraditional Friedel-CraftsHypothetical C-H ActivationHypothetical Flow Synthesis
Primary Reagents Ferrocene, Valeryl chlorideFerrocene, Valeric anhydride (B1165640) (or similar)Ferrocene, Valeryl chloride
Catalyst Stoichiometric AlCl₃Catalytic [Rh(I)] or [Pd(II)]Immobilized Lewis/Brønsted Acid
Atom Economy Low to ModerateHighModerate
Waste Generation High (AlCl₃ hydrolysis)Low (catalyst is recycled)Low (solvent/catalyst recycling)
Selectivity Control Moderate (risk of di-substitution)Potentially HighHigh (via parameter control)
Scalability Challenging (exothermic)Dependent on catalyst costExcellent

Development of Advanced Characterization Techniques

A deeper understanding of this compound's behavior, particularly in the solid state and at interfaces, requires moving beyond routine spectroscopic techniques like ¹H NMR and FT-IR. Future research should leverage advanced analytical methods to probe its structural dynamics, electronic properties, and intermolecular interactions.

Potential areas for investigation:

Solid-State NMR (ssNMR): While solution-state NMR provides data on the molecule's average structure, ssNMR can reveal detailed information about the crystalline packing, polymorphism, and conformational rigidity of the valeryl chain in the solid state. Techniques like ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) could differentiate between distinct crystalline forms and provide insights into how intermolecular forces influence the orientation of the ferrocene and acyl moieties.

In-Situ Spectroelectrochemistry: Combining electrochemistry with spectroscopy (e.g., UV-Vis, Raman) allows for the real-time characterization of the valerylferrocenium cation generated during oxidation. This can reveal crucial information about the stability of the oxidized state, changes in molecular geometry upon electron transfer, and the kinetics of the redox process, which is vital for applications in sensing or energy storage.

Ion Mobility-Mass Spectrometry (IM-MS): This powerful technique separates ions based on both their mass-to-charge ratio and their size/shape (collisional cross-section). For this compound and its derivatives, IM-MS could be used to separate and identify isomers, conformers, and aggregates in the gas phase, providing unique structural information that is complementary to condensed-phase techniques.

Integration into Multicomponent Functional Systems

The true potential of this compound may be realized when it is used not as a standalone molecule, but as a functional building block within larger, more complex systems. The interplay between its redox-active core and its flexible, nonpolar chain makes it an ideal candidate for incorporation into advanced materials.

Future research should focus on:

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): this compound can be chemically modified to act as a redox-active linker or strut in the construction of porous crystalline materials. For example, by adding carboxylic acid or amine groups to the cyclopentadienyl ring opposite the valeryl chain, it can be integrated into MOF and COF structures. The valeryl chains could then project into the pores, creating a hydrophobic, stimuli-responsive microenvironment. The redox activity of the ferrocene units could be used for electrochemical sensing or charge storage within the framework.

Redox-Active Polymers: this compound can be polymerized or grafted onto polymer backbones to create functional materials. The long alkyl chain enhances solubility in common organic polymers, acting as a "plasticizer" while simultaneously imparting electrochemical activity. Such polymers could find use as charge-transporting layers in electronic devices, as redox-responsive membranes, or as precursors for electrochemically-deposited films.

Supramolecular Assemblies: The amphiphilic nature of this compound (polar ferrocene head, nonpolar alkyl tail) makes it a candidate for forming self-assembled structures like micelles or vesicles in selective solvents. Furthermore, it can act as a guest molecule in host-guest systems, with hosts like cyclodextrins or calixarenes encapsulating either the ferrocene core or the valeryl tail, leading to switchable systems where binding can be modulated by an electrochemical stimulus.

Table 9.3: Potential Roles of this compound in Multicomponent Systems
System TypeRole of Ferrocene CoreRole of Valeryl ChainPotential Application
Redox-Active MOFs Structural redox-active node/linkerModulates pore hydrophobicity and sizeSelective electrochemical sensing
Functional Polymers Pendant redox group for charge transferEnhances solubility and processabilityAntistatic coatings, battery cathodes
Liquid Crystals Rigid, metallated mesogenic unitFlexible tail, influences phase behaviorRedox-switchable displays
Host-Guest Complexes Redox-switchable guest unitSecondary binding interactions, solubilityMolecular machines, drug delivery models

Sustainable and Green Chemistry Approaches in this compound Synthesis

Aligning the synthesis of this compound with the principles of green chemistry is a critical future objective. This involves minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key research initiatives could include:

Solvent Replacement: Research into replacing chlorinated solvents like dichloromethane (B109758) (a common solvent for Friedel-Crafts reactions) with greener alternatives. Potential candidates include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ionic liquids, or even solvent-free (mechanochemical) reaction conditions.

Heterogeneous Catalysis: Developing solid, reusable catalysts to replace homogeneous aluminum chloride. Acidic zeolites, ion-exchange resins, or metal oxides could be explored for their ability to catalyze the acylation reaction. A successful heterogeneous catalyst would be easily separated from the reaction mixture by simple filtration, allowing for recycling and drastically reducing aqueous waste from catalyst quenching.

Energy-Efficient Synthesis: Investigating non-classical energy sources to drive the synthesis. Microwave-assisted synthesis could significantly reduce reaction times and energy consumption compared to conventional heating. Similarly, sonochemistry (the use of ultrasound) could enhance reaction rates and yields under milder conditions.

Interdisciplinary Research with this compound as a Core Motif

The unique properties of this compound make it an attractive molecule for researchers beyond traditional synthetic chemistry. Fostering interdisciplinary collaborations is essential for discovering novel applications.

Emerging opportunities exist in:

Materials Science: The combination of a rigid organometallic unit and a flexible alkyl chain is a classic design motif for liquid crystals. Research could explore how the length of the alkyl chain (comparing this compound with its shorter- and longer-chain analogs) influences the formation and temperature range of mesophases (e.g., smectic or nematic phases). The redox activity could lead to materials whose phase behavior can be switched with an applied voltage.

Energy Storage: As a stable, reversible redox couple, the ferrocene/ferrocenium (B1229745) system is a prime candidate for applications in redox flow batteries or as a charge-storage material in supercapacitors. The valeryl chain can be used to tune solubility in non-aqueous electrolytes and to prevent dissolution of electrode materials. Future work would involve designing and testing electrode materials or electrolytes where this compound is a key component.

Bioconjugate Chemistry: While this compound itself is not water-soluble, it can serve as a lipophilic, redox-active tag. It could be incorporated into larger molecules designed to interact with or insert into cell membranes. Its electrochemical signal could then be used to report on its location or environment, acting as a probe for studying biological interfaces. Research would focus on synthesizing amphiphilic carrier molecules that can transport and localize this compound to a specific target.

Q & A

Q. What are the standard synthetic protocols for valerylferrocene, and how can researchers validate their purity and structural integrity?

this compound is synthesized via Friedel-Crafts acylation of ferrocene using valeryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Methodological steps include:

  • Reaction Setup : Anhydrous conditions under inert gas (N₂/Ar) to prevent hydrolysis of the acyl chloride.
  • Workup : Neutralization of the catalyst, followed by chromatographic purification (e.g., column chromatography using silica gel).
  • Validation :
    • Spectroscopic Characterization : Compare NMR (¹H, ¹³C) and IR spectra with literature data to confirm the acyl group attachment and absence of unreacted ferrocene .
    • Elemental Analysis : Verify C, H, and Fe percentages against theoretical values.
    • Melting Point Consistency : Cross-check with published data to confirm compound identity .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives, and how should conflicting spectral data be addressed?

Key techniques include:

  • NMR Spectroscopy : Identify proton environments (e.g., cyclopentadienyl protons split into distinct patterns due to acyl substitution).
  • IR Spectroscopy : Confirm carbonyl (C=O) stretching frequencies (~1650–1750 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks ([M]⁺) and fragmentation patterns.
  • X-ray Diffraction : Resolve ambiguities in stereochemistry or crystal packing .
    For conflicting
    • Replicate experiments to rule out procedural errors.
    • Cross-reference with computational models (e.g., DFT calculations for predicted spectra) .

Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?

  • Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating to determine decomposition temperatures.
  • Differential Scanning Calorimetry (DSC) : Identify phase transitions or exothermic/endothermic events.
  • In Situ Spectroscopy : Monitor structural changes via variable-temperature NMR or IR .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in large-scale syntheses while minimizing side reactions?

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃, ZnCl₂) to reduce byproducts like over-acylated derivatives.
  • Solvent Optimization : Evaluate polar aprotic solvents (e.g., CH₂Cl₂ vs. nitrobenzene) for improved reaction kinetics.
  • Kinetic Studies : Use time-resolved UV-Vis spectroscopy to identify rate-limiting steps and adjust reagent stoichiometry .

Q. How can contradictory electrochemical data (e.g., redox potentials) in this compound studies be systematically resolved?

  • Controlled Experimental Replication : Standardize conditions (e.g., electrolyte concentration, scan rate) across labs.
  • Statistical Analysis : Apply false discovery rate (FDR) correction to identify outliers in datasets .
  • Electrode Surface Characterization : Use SEM or AFM to detect variations in electrode morphology affecting measurements .

Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they align with experimental findings?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, Mulliken charges, and spin densities to predict reactivity.
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational stability.
  • Validation : Compare computed redox potentials and spectroscopic parameters (e.g., NMR chemical shifts) with empirical data .

Q. How can researchers design experiments to explore the catalytic applications of this compound in asymmetric synthesis?

  • Ligand Design : Modify the acyl chain to introduce chirality or steric bulk.
  • Substrate Scope Analysis : Test reactivity across diverse substrates (e.g., ketones, aldehydes) under standardized conditions.
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O quenching) or in situ IR to track intermediate formation .

Methodological Guidelines

  • Literature Review : Prioritize peer-reviewed journals (e.g., Organometallics, Journal of Organometallic Chemistry) over preprint repositories to ensure data reliability .
  • Statistical Rigor : Pre-register hypotheses and employ Benjamini-Hochberg correction for multiple comparisons in electrochemical or spectroscopic studies .
  • Ethical Reporting : Disclose synthetic yields, characterization data, and computational parameters fully to enable reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.